molecular formula C13H7Cl2N B1336279 4-(3,5-Dichlorophenyl)benzonitrile CAS No. 1025992-48-6

4-(3,5-Dichlorophenyl)benzonitrile

Cat. No. B1336279
M. Wt: 248.1 g/mol
InChI Key: BDRRCKFRNRAPCB-UHFFFAOYSA-N
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Description

4-(3,5-Dichlorophenyl)benzonitrile is a chemical compound that is part of a broader class of organic molecules known for their aromatic rings and nitrile groups. While the specific compound 4-(3,5-Dichlorophenyl)benzonitrile is not directly discussed in the provided papers, related compounds with dichlorophenyl groups and benzonitrile structures are examined, which can provide insights into the chemical behavior and properties of the compound .

Synthesis Analysis

The synthesis of related compounds involves the use of benzonitrile oxides in cycloaddition reactions. For instance, benzonitrile oxide reacts with substituted 4,5-dihydro-3-methylene-2(3H)-furanones to yield various isoxazolinespirodihydrofuranones with different stereochemistry . This suggests that similar synthetic strategies could potentially be applied to synthesize derivatives of 4-(3,5-Dichlorophenyl)benzonitrile.

Molecular Structure Analysis

The molecular structure of compounds similar to 4-(3,5-Dichlorophenyl)benzonitrile has been studied using experimental methods such as X-ray analysis and theoretical methods like density functional theory (DFT) . These studies provide information on the geometric parameters, which are crucial for understanding the molecular architecture of such compounds. The presence of substituents like the dichlorophenyl group can significantly influence the electronic properties and reactivity of the molecule.

Chemical Reactions Analysis

The reactivity of benzonitrile derivatives is influenced by the electronic properties of the substituents attached to the aromatic ring. The cycloaddition reactions mentioned in the first paper indicate that benzonitrile oxides can participate in 1,3-dipolar cycloadditions, which could be a relevant reaction for 4-(3,5-Dichlorophenyl)benzonitrile as well. The presence of electron-withdrawing groups such as the nitrile and dichlorophenyl groups can affect the reactivity and selectivity of such reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally related to 4-(3,5-Dichlorophenyl)benzonitrile can be inferred from spectroscopic and computational studies. For example, the FT-IR spectra and NMR spectral methods provide insights into the vibrational and electronic environments within the molecule . Computational analyses, including NBO, HOMO-LUMO, and NLO studies, help in understanding the charge distribution, electronic transitions, and non-linear optical properties . These properties are essential for predicting the behavior of 4-(3,5-Dichlorophenyl)benzonitrile in various chemical environments and for potential applications in materials science.

Scientific Research Applications

Herbicide Toxicity Studies The compound 4-(3,5-Dichlorophenyl)benzonitrile shares structural similarities with certain herbicides, which have been extensively studied for their environmental impact and toxicity. Notably, studies on 2,4-D herbicide toxicity have provided valuable insights into the specific characteristics of herbicide toxicity and mutagenicity. These studies have highlighted the trends in focusing on occupational risk, neurotoxicity, resistance or tolerance to herbicides, and their impact on non-target species, especially aquatic ones. Additionally, the importance of further research on molecular biology aspects, like gene expression and pesticide degradation studies, has been emphasized to enhance our understanding of herbicide toxicology (Zuanazzi et al., 2020).

Environmental Impact Assessment The environmental consequences of chlorophenols contamination, which are structurally related to 4-(3,5-Dichlorophenyl)benzonitrile, have been extensively reviewed. Chlorophenols generally exert moderate toxic effects on mammalian and aquatic life, with the potential for considerable toxicity to fish upon long-term exposure. The persistence and bioaccumulation potential of these compounds vary based on environmental conditions and the presence of microflora capable of biodegrading them. A notable aspect of chlorophenols is their strong organoleptic effect, highlighting the need for a detailed environmental impact assessment (Krijgsheld & Gen, 1986).

Safety And Hazards

The safety data sheet for “4-(3,5-Dichlorophenyl)benzonitrile” suggests that it may be harmful if swallowed or in contact with skin . In case of accidental release, it’s recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, and wear chemical impermeable gloves .

properties

IUPAC Name

4-(3,5-dichlorophenyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7Cl2N/c14-12-5-11(6-13(15)7-12)10-3-1-9(8-16)2-4-10/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDRRCKFRNRAPCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)C2=CC(=CC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20432223
Record name 4-(3,5-dichlorophenyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20432223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3,5-Dichlorophenyl)benzonitrile

CAS RN

1025992-48-6
Record name 4-(3,5-dichlorophenyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20432223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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